molecular formula C24H34N4O5 B12913201 4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate

4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate

Cat. No.: B12913201
M. Wt: 458.5 g/mol
InChI Key: YXTSCCVXUAXKIP-BTJKTKAUSA-N
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Description

4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate is a synthetic organic compound that belongs to the quinazoline class of molecules. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinazoline core substituted with a pentyloxy group and a propylpiperazine moiety, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via nucleophilic substitution reactions, where a suitable quinazoline derivative is reacted with pentanol in the presence of a strong base like sodium hydride.

    Attachment of the Propylpiperazine Moiety: The propylpiperazine group is typically introduced through a nucleophilic substitution reaction, where the quinazoline intermediate is reacted with 1-propylpiperazine under reflux conditions.

    Formation of the Maleate Salt: The final step involves the formation of the maleate salt by reacting the free base of the compound with maleic acid in an appropriate solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazoline core or the piperazine ring, potentially leading to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can participate in various substitution reactions, especially at the pentyloxy and propylpiperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic and electrophilic reagents, such as alkyl halides and acyl chlorides, are commonly employed under basic or acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline and piperazine derivatives.

Scientific Research Applications

4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The pentyloxy and propylpiperazine groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-(Methoxy)-2-(4-methylpiperazin-1-yl)quinazoline
  • **4-(Ethoxy)-2-(4-ethylpiperazin-1-yl)quinazoline
  • **4-(Butoxy)-2-(4-butylpiperazin-1-yl)quinazoline

Uniqueness

4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties. The pentyloxy group provides a distinct hydrophobic character, while the propylpiperazine moiety can enhance its interaction with biological targets, potentially leading to unique pharmacological profiles compared to other similar compounds.

Properties

Molecular Formula

C24H34N4O5

Molecular Weight

458.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;4-pentoxy-2-(4-propylpiperazin-1-yl)quinazoline

InChI

InChI=1S/C20H30N4O.C4H4O4/c1-3-5-8-16-25-19-17-9-6-7-10-18(17)21-20(22-19)24-14-12-23(11-4-2)13-15-24;5-3(6)1-2-4(7)8/h6-7,9-10H,3-5,8,11-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

YXTSCCVXUAXKIP-BTJKTKAUSA-N

Isomeric SMILES

CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCC.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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